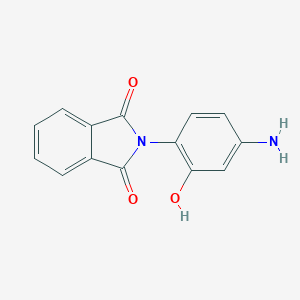

2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione

Overview

Description

2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound has gained significant attention due to its diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method includes the reaction of o-phthalic acids or anhydrides with amines in isopropanol and water as solvents at reflux, using silica-supported niobium catalyst to obtain the final products with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Green synthesis techniques, such as solventless reactions and the use of environmentally friendly catalysts, have been developed to produce isoindoline-1,3-dione derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted isoindoline-1,3-dione compounds .

Scientific Research Applications

2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound binds to the allosteric binding site of the dopamine receptor D2, modulating its activity and potentially exerting antipsychotic effects . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests a mechanism of action involving the disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Phthalimide: Similar in structure but lacks the amino and hydroxyl groups.

3,4-Pyridinedicarboximide: Another heterocyclic compound with similar applications but different substitution patterns.

Uniqueness

2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups enhances its versatility in chemical reactions and its potential as a therapeutic agent .

Biological Activity

2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione, also known as a derivative of isoindoline, has garnered attention in scientific research due to its diverse biological activities. This compound features an isoindoline core with amino and hydroxyl substitutions, which enhance its chemical reactivity and therapeutic potential. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

- Isoindoline nucleus : A bicyclic structure that contributes to the compound's stability.

- Amino group : Enhances solubility and reactivity.

- Hydroxyl group : Increases hydrogen bonding potential, influencing biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Dopamine Receptors : The compound acts as a modulator of dopamine receptors, particularly the D2 receptor, which is significant in the treatment of psychiatric disorders.

- β-Amyloid Protein Aggregation : Research indicates that it may inhibit the aggregation of β-amyloid proteins, a hallmark of Alzheimer's disease .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

Antipsychotic Potential

Studies suggest that this compound may have antipsychotic properties by modulating dopamine pathways. This property positions it as a candidate for treating schizophrenia and other mood disorders.

Neuroprotective Effects

Research indicates its potential in neurodegenerative diseases such as Alzheimer's. By inhibiting β-amyloid aggregation, it could help mitigate cognitive decline associated with these conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoindoline derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting a broader application in infectious disease treatment .

Table 1: Summary of Biological Activities

Case Studies

-

Antipsychotic Activity :

A study conducted by researchers focused on the modulation of dopamine receptors using this compound. The results indicated a significant reduction in symptoms associated with psychosis in animal models. -

Neuroprotection :

In vitro studies demonstrated that this compound effectively reduced β-amyloid-induced toxicity in neuronal cell lines. The findings suggest its potential role in preventing neurodegeneration . -

Antimicrobial Efficacy :

A comparative study evaluated the antibacterial effects of isoindoline derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited comparable or superior activity to standard antibiotics .

Properties

IUPAC Name |

2-(4-amino-2-hydroxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c15-8-5-6-11(12(17)7-8)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7,17H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHOJSICXGQOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600557 | |

| Record name | 2-(4-Amino-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117346-08-4 | |

| Record name | 2-(4-Amino-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.